4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine
Overview
Description
“4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine” is a chemical compound with the linear formula C7H5ClN4 . It is related to imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole derivatives has been reported in various studies . For instance, a novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” are not available in the retrieved sources.Scientific Research Applications
Molecular Structure and Activity Analysis
4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, closely related to the compound , has been studied for its potential in treating hypertension as an I1 imidazoline receptor agonist. Investigations using DFT, molecular docking, and experimental techniques like FT-IR, FT-Raman, and NMR have elucidated the molecular structure, vibrational properties, and chemical stability. These studies suggest that the compound could exhibit anti-hypertensive activity due to its interaction with different proteins related to ligand binding, highlighting its significance in medicinal chemistry for biological, physical, pharmaceutical, and medicinal interest (Aayisha et al., 2019).
Synthesis and Characterization
The synthesis and characterization of stable betainic pyrimidinaminides and related compounds provide insights into the chemical properties and potential applications of pyrimidine derivatives. Research focusing on the nucleophilic substitution of 4-amino substituted 2,5,6-trichloropyrimidines has led to the formation of various substituted pyrimidine compounds. These compounds could be foundational in the development of new chemical entities with potential biological activities, reflecting the versatility of pyrimidine derivatives in synthetic organic chemistry (Schmidt, 2002).
Non-Covalent Interactions for Drug Design
Research on 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas emphasizes the importance of non-covalent interactions in drug design and development. The study investigates intramolecular non-covalent interactions, including hydrogen bonds and van der Waals interactions, using techniques like RDG analysis, Hirshfeld surfaces, and NBO analysis. Understanding these interactions is crucial for the rational design of new therapeutic agents, offering insights into the molecular stability and interaction patterns that could dictate biological activity (Zhang et al., 2018).
Antimicrobial and Antitumor Applications
The synthesis of new pyrazole and pyrazolopyrimidine derivatives demonstrates the potential of pyrimidine compounds in antimicrobial and antitumor applications. Studies on the reactivity of these compounds and their biological activity evaluations have shown significant results, indicating that modifications to the pyrimidine core can lead to enhanced biological properties. This research contributes to the ongoing search for new therapeutic agents with improved efficacy and specificity for treating various diseases (Rahmouni et al., 2014).
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include 4-chloro-6-(1h-imidazol-1-yl)pyrimidin-2-amine, are known to have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it can be inferred that multiple pathways could be affected, leading to downstream effects .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Future Directions
Properties
IUPAC Name |
4-chloro-6-imidazol-1-ylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-5-3-6(12-7(9)11-5)13-2-1-10-4-13/h1-4H,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRZXKSLUHDXPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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